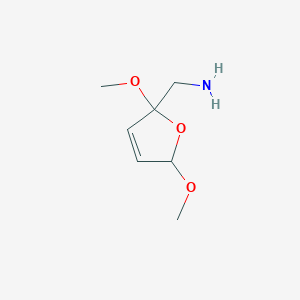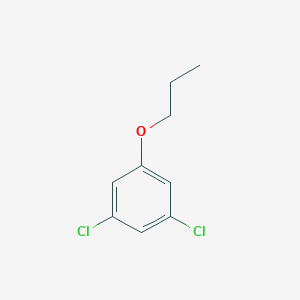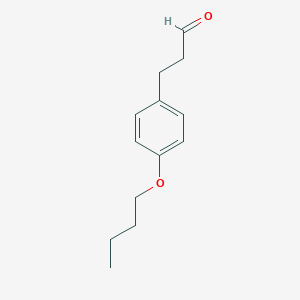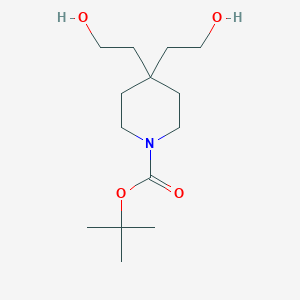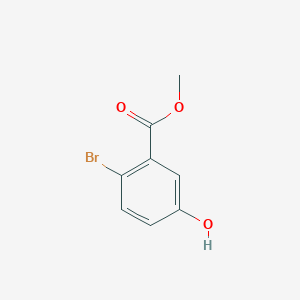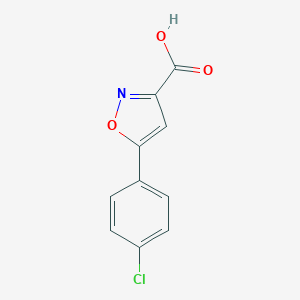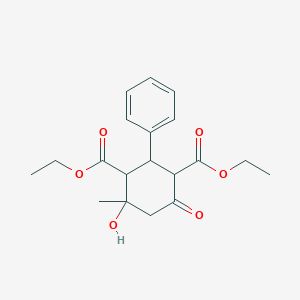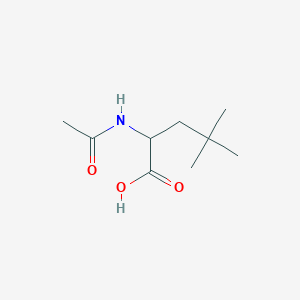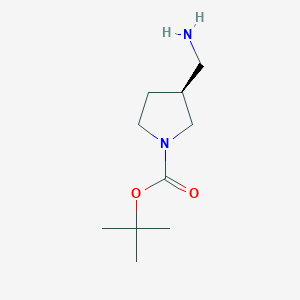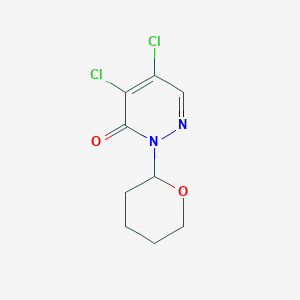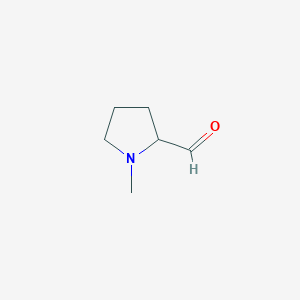
1-Methylpyrrolidine-2-carbaldehyde
Descripción general
Descripción
1-Methylpyrrolidine-2-carbaldehyde, also known as ®-1-methylpyrrolidine-2-carbaldehyde, is an organic compound with the molecular formula C6H11NO . It is a derivative of pyrrolidine, which is a cyclic secondary amine .
Molecular Structure Analysis
The molecular structure of 1-Methylpyrrolidine-2-carbaldehyde consists of a pyrrolidine ring substituted at the N1-position with a methyl group . The exact structure is not available in the retrieved sources.Aplicaciones Científicas De Investigación
Supramolecular Chains of High Nuclearity
- Magnetic Behavior : The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand, has been used in coordination with paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating the compound's utility in magnetic applications (Giannopoulos et al., 2014).
Chemical Synthesis
- Synthetic Efficiency : In a modified Vilsmeier–Haack reaction, 1-vinylpyrrole-2-carbaldehydes have been synthesized efficiently from their vinyl derivatives, illustrating the compound's role in facilitating chemical reactions (Mikhaleva et al., 2006).
Brain Transport Mechanisms
- Drug Delivery : The dihydropyridine prodrug form of 1-Methylpyridine-2-carbaldehyde oxime can efficiently cross the blood-brain barrier. This showcases the potential for drug delivery applications, particularly for transporting organic ions across the brain barrier (Bodor et al., 1978).
Catalysis in Oxidation Reactions
- Catalytic Properties : N-Methylpyrrolidin-2-one hydrotribromide, a derivative, has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, highlighting its efficiency in chemical transformations (Joseph et al., 2007).
Molecular Structure Analysis
- Structural Studies : Investigations into the conformers of compounds like Methyl pyrrole-2-carboxylate and N-methylpyrrole-2-carbaldehyde have provided insights into their molecular structures and stability, which is crucial for understanding their reactivity and applications (Dubis & Grabowski, 2003).
Safety And Hazards
Direcciones Futuras
The pyrrolidine ring, a key component of 1-Methylpyrrolidine-2-carbaldehyde, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in its potential use as a versatile scaffold for the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
1-methylpyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEKIXBCQILKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567674 | |
| Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2-carbaldehyde | |
CAS RN |
13493-88-4 | |
| Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
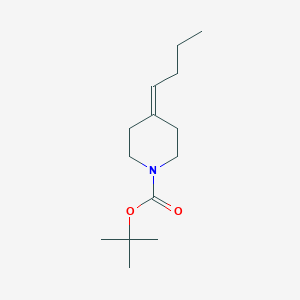
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
